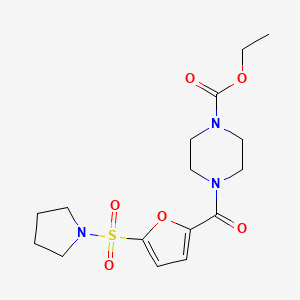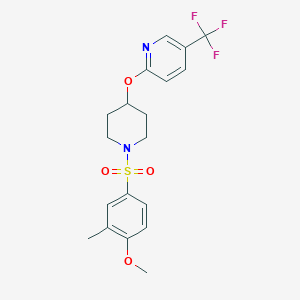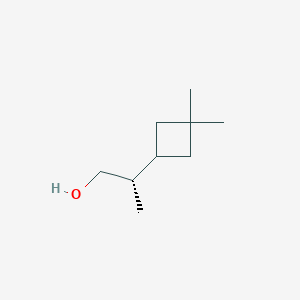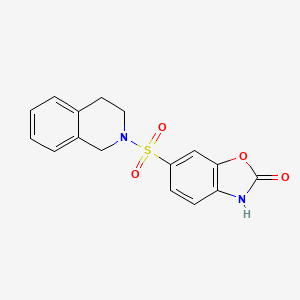![molecular formula C9H14O4 B3009589 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2460757-04-2](/img/structure/B3009589.png)
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is a structurally complex molecule that is likely to be of interest in the field of organic chemistry due to its bicyclic framework and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic structures and their synthesis, which can be informative for understanding the chemistry of the compound .
Synthesis Analysis
The synthesis of bicyclic compounds often involves multiple steps that can include cyclization reactions, functional group transformations, and stereochemical considerations. For example, the synthesis of 2,5-diazabicyclo[2.2.1]heptane-derived α,β-diamino acid involves a tandem Strecker reaction and intramolecular nucleophilic cyclization, highlighting the complexity of synthesizing such structures . Similarly, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid demonstrates the use of double alkylation as a key step . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often characterized by their conformational rigidity and the spatial arrangement of their functional groups. For instance, the crystal and molecular structure of a methionine analogue was determined using single-crystal X-ray analysis, which is a common technique for elucidating the three-dimensional structure of complex molecules . This type of analysis would be essential for understanding the precise geometry of this compound.
Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions, depending on their functional groups and the reactivity of the bicyclic framework. The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives and their evaluation for anti-HIV activity demonstrates the potential for such compounds to participate in biological reactions . Additionally, the oxidation reactions discussed in the synthesis of 1-p-methoxyphenyl derivatives provide insight into the reactivity of similar bicyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds like this compound are influenced by their molecular structure. For example, the hydrolytic reactivity of dioxabicyclo[2.2.1]heptanes suggests that the presence of oxygen atoms within the bicyclic framework can significantly affect reactivity . The synthesis and transformations of stereoisomeric oxabicycloheptanes also provide valuable information on the stereochemical factors that can influence the properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydrofuran Derivatives
An efficient synthesis method for tetrahydrofuran derivatives from 5-norborne-2-ol has been developed, involving the key intermediate 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (Wang et al., 2001).
Free-Radical Reactions in Carbohydrate Derivatives
Experimental evidence demonstrates the significant influence of the carboxyl group on methanolysis reactions of this compound, opening pathways for conversion to cyclopentanes (Sviridov et al., 1993).
Stereospecific Synthesis of Cyclopentanes
Anodic oxidative decarboxylation of this compound provides a method for stereospecific synthesis of cyclopentanes, offering potential applications in organic chemistry (Imagawa et al., 1981).
Asymmetric Synthesis in Medicinal Chemistry
Asymmetric synthesis involving this compound has applications in the formal synthesis of medicinal compounds like (+)-epibatidine (Avenoza et al., 1999).
Polymerization and Hydrolytic Reactivity
This compound has demonstrated significant reactivity in polymerization processes, showing potential for material science applications (Hall et al., 2007).
Eigenschaften
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-6-9-3-2-8(4-9,5-13-9)7(10)11/h2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAZHBLKSCHZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCC(C1)(CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)




![4-(1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B3009519.png)
![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)


![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)
![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)
